molecular formula C20H19N5O5S B2673687 N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888419-82-7

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B2673687
CAS No.: 888419-82-7
M. Wt: 441.46
InChI Key: MZYXEOZLBFZINJ-UHFFFAOYSA-N
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Description

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic pyrimidine derivative intended for research and development purposes exclusively. This compound features a multi-substituted dihydropyrimidinone core, a structure known to be of significant interest in medicinal chemistry. Its molecular architecture includes a 4-ethoxybenzamide group and a (3-nitrobenzyl)thio ether side chain, which can be critical for modulating its physicochemical properties and biological interactions. Compounds within this chemical class, such as those with variations in the benzylthio and benzamide substituents, are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules . The primary research applications for this compound are anticipated to be in the field of drug discovery, where it may serve as a valuable scaffold or building block. Researchers can utilize it in high-throughput screening assays to identify potential hits for various therapeutic targets, or as a precursor for the synthesis of targeted chemical libraries through further functionalization of its amino and carbonyl groups. The presence of the nitrobenzyl group also makes it a candidate for probe development in chemical biology. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

CAS No.

888419-82-7

Molecular Formula

C20H19N5O5S

Molecular Weight

441.46

IUPAC Name

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C20H19N5O5S/c1-2-30-15-8-6-13(7-9-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-4-3-5-14(10-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27)

InChI Key

MZYXEOZLBFZINJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation:

    Amination: The amino group is introduced via nucleophilic substitution, typically using ammonia or an amine source.

    Amide Formation: The final step involves coupling the pyrimidine derivative with 4-ethoxybenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various reactions.

    Reduction: The compound can be reduced under catalytic hydrogenation conditions to modify the nitro group.

    Substitution: The amino and thioether groups can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Reduction of Nitro Group: Converts to an amino group, forming N-(4-amino-2-((3-aminobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.

    Substitution Reactions: Can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways, particularly those involving pyrimidine metabolism.

Medicine

In medicinal chemistry, N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide may be investigated for its potential as an anticancer, antiviral, or antibacterial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, while the thioether and amide groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide: Contains a chlorine atom instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide may confer unique properties such as increased lipophilicity and altered electronic effects, potentially enhancing its biological activity and selectivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Biological Activity

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrimidine ring, an amide group, and a nitrobenzyl moiety, which are known to interact with various biological targets.

The molecular formula of this compound is C19H17N5O5SC_{19}H_{17}N_{5}O_{5}S with a molecular weight of approximately 427.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H17N5O5S
Molecular Weight427.4 g/mol
CAS Number888419-80-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that the nitro group can undergo reduction under hypoxic conditions, leading to the formation of reactive intermediates that can selectively target tumor cells while sparing healthy tissues. This mechanism is particularly relevant in cancer therapy, where hypoxia is a common characteristic of solid tumors.

Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits significant antimicrobial and antifungal activities. The compound has been tested against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations.

Cytotoxicity

The compound has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro assays indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The cytotoxicity profile suggests a potential application in targeted cancer therapies.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study tested the efficacy of this compound against Staphylococcus aureus and Candida albicans. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL for bacteria and 10 µg/mL for fungi, indicating potent antimicrobial properties.
  • Cytotoxicity in Cancer Cells : In another study, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 20 µM after 48 hours of treatment.

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of similar compounds. For instance:

Compound NameBiological ActivityUnique Features
N-(4-amino-2-(4-nitrophenyl)thio)-6-oxo-pyrimidinHypoxia-selective cytotoxinEnzymatic reduction under hypoxia
2-Amino–3-benzyl–6–(benzylthio)pyrimidin–4(3H)–oneSignificant toxicityShares thiopyrimidine structure
N-{[1-Benzyl–4-(benzylthio)-6–oxo–1,6-dihydropyrimidin–2–yl]carbamothioyl}benzamideNotable for toxicity effects observedRelated pyrimidine benzamide derivative

These findings suggest that modifications to the benzamide and thio groups can significantly influence the biological activity and selectivity of these compounds.

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